molecular formula C25H21ClN2O3S B2803026 3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione CAS No. 894567-06-7

3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No.: B2803026
CAS No.: 894567-06-7
M. Wt: 464.96
InChI Key: XOXJIPKOETZYSA-UHFFFAOYSA-N
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Description

The compound 3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a spiro-thiazolidine derivative featuring a chloro-methoxyphenyl substituent at the 3' position and a 4-methylbenzyl group on the indole nitrogen. Spiro-thiazolidines are structurally characterized by a fused bicyclic system with a sulfur-containing thiazolidinone ring, which confers unique electronic and steric properties. These compounds are synthesized via multicomponent reactions, often involving indole-2,3-dione, amines, and mercaptoacetic acid, catalyzed by montmorillonite KSF under microwave irradiation, achieving yields of 85–90% in 4–5 minutes .

Properties

IUPAC Name

3-(3-chloro-4-methoxyphenyl)-1'-[(4-methylphenyl)methyl]spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S/c1-16-7-9-17(10-8-16)14-27-21-6-4-3-5-19(21)25(24(27)30)28(23(29)15-32-25)18-11-12-22(31-2)20(26)13-18/h3-13H,14-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOXJIPKOETZYSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=C(C=C5)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione is a synthetic derivative belonging to the class of thiazolidinones and indoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of anti-cancer and anti-inflammatory research. This article compiles diverse research findings and data tables that elucidate the biological activity of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClN2O3SC_{20}H_{19}ClN_2O_3S, with a molecular weight of approximately 396.89 g/mol. The structure features a spiro-indole moiety linked to a thiazolidine dione, which is significant for its biological interactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives, including those related to our compound. For instance, compounds with similar structures have been tested against various cancer cell lines, showing promising results.

  • Case Study: Antitumor Activity Assessment
    In vitro studies conducted by the National Cancer Institute evaluated several thiazolidinone derivatives against 60 different cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxic effects, particularly against breast cancer and melanoma cell lines. For example, a related thiazolidinone showed over 50% inhibition in cell viability at specific concentrations .
Compound NameCell Line Tested% Inhibition
Compound AMDA-MB-468 (Breast)53%
Compound BA375 (Melanoma)62%
Compound CHCT116 (Colon)48%

Anti-inflammatory Activity

The anti-inflammatory properties of thiazolidinones have also been documented. Research indicates that these compounds can inhibit pro-inflammatory cytokines and reduce inflammation in various models.

  • Mechanism of Action
    The mechanism by which these compounds exert their anti-inflammatory effects often involves the inhibition of NF-kB signaling pathways, which are crucial in mediating inflammatory responses .

Pharmacological Profile

The pharmacological profile of similar compounds suggests that they may exhibit additional activities such as antibacterial and antifungal properties. For instance:

  • Antibacterial Activity
    Some thiazolidinones have demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 625 µg/mL to >5000 µg/mL .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the indole moiety. The specific compound under discussion has been investigated for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that derivatives of indole exhibit significant cytotoxic effects against various cancer cell lines, suggesting that the compound may possess similar properties due to its structural characteristics .

Antimicrobial Properties

The indole structure is known for its antimicrobial activity. Research has shown that derivatives of indole can effectively inhibit the growth of bacteria and fungi. A particular study focused on the synthesis of indole derivatives and their antimicrobial activities, indicating that modifications to the indole structure can enhance efficacy against resistant strains of pathogens . The compound may follow this trend due to its unique functional groups.

Material Science Applications

Organic Electronics

Compounds like 3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione can be explored for applications in organic electronics. The presence of conjugated systems within the molecule suggests potential use as a semiconductor or in organic light-emitting diodes (OLEDs). Research into similar compounds indicates that their electronic properties can be tuned through structural modifications .

Biological Research Applications

Enzyme Inhibition Studies

The compound's structure may allow it to act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, studies on related compounds have shown their ability to inhibit key enzymes such as cyclooxygenase and lipoxygenase, which are implicated in inflammatory processes. This suggests a potential role for the compound in developing anti-inflammatory drugs .

Data Table: Summary of Biological Activities

Activity Reference Effectiveness
Anticancer Significant cytotoxicity
Antimicrobial Effective against pathogens
Enzyme Inhibition Potential anti-inflammatory
Organic Electronics Promising electronic properties

Case Studies

  • Anticancer Activity Study
    • A recent study evaluated various indole derivatives for their anticancer effects on human breast cancer cells. The results indicated that modifications similar to those in the compound could enhance potency against cancer cell lines.
  • Antimicrobial Efficacy
    • A comprehensive review highlighted several indole derivatives exhibiting broad-spectrum antimicrobial activity. The findings suggest that the incorporation of chloro and methoxy groups can significantly enhance activity against resistant bacterial strains.
  • Organic Electronics Application
    • Research into organic semiconductors has shown that structurally similar compounds can be utilized in OLED technology. The unique electronic properties of these compounds make them suitable candidates for further exploration in this field.

Comparison with Similar Compounds

Structural Features

Key substituents play a critical role in modulating activity:

  • 4-Methylbenzyl : Enhances lipophilicity (logP ~4–5), improving membrane permeability compared to simpler benzyl groups.

Analogous Compounds :

Compound Name Substituents Molecular Weight logP Key Features
1-benzyl-3'-(4-methoxyphenyl) derivative 4-Methoxyphenyl, benzyl 416.5 4.25 Higher solubility (lower logP) due to absence of chloro group.
3'-(4-Chlorophenyl) derivative 4-Chlorophenyl 330.79 ~3.8 Reduced steric hindrance; lower molecular weight.
Compound 100 () 4-Fluorophenyl, methyl, tolyl Not reported Strong anticancer activity (84% efficacy at 100 mg/mL).
Compound 101 () 2-Benzoyl-4-chlorophenyl, methyl Not reported High antioxidant activity (DPPH assay).

Key Observations :

Comparison of Methods :

Method Yield (%) Time Catalyst Advantages
Conventional 65–75 6–8 hours None Simplicity but lower efficiency.
Microwave () 85–90 4–5 minutes Montmorillonite KSF High yield, rapid, eco-friendly.
Green synthesis ~80 1–2 hours Solvent-free Sustainable but slower than microwave.

The target compound likely employs microwave-assisted synthesis, aligning with modern trends for efficiency .

Antitumor Potential

  • Compound 100 (4-fluorophenyl analog): Exhibited 84% growth inhibition against MCF-7 and HepG2 cells at 100 mg/mL, attributed to ROS generation and DNA damage .
  • Target Compound: The 3-chloro-4-methoxyphenyl group may similarly enhance ROS-mediated cytotoxicity, though direct data are unavailable. Chloro substituents are known to improve DNA intercalation compared to fluorine .

Antioxidant Activity

  • Compound 101 (2-benzoyl-4-chlorophenyl): Showed radical scavenging activity comparable to ascorbic acid in DPPH assays .
  • Target Compound : The methoxy group’s electron-donating effect may reduce antioxidant efficacy relative to chloro-substituted analogs, as electron-withdrawing groups enhance radical stabilization .

Antimicrobial Activity

Physicochemical Properties

Property Target Compound (Estimated) 1-benzyl-3'-(4-methoxyphenyl) 3'-(4-Chlorophenyl)
Molecular Weight ~450–500 416.5 330.79
logP ~4.5–5.0 4.25 ~3.8
Hydrogen Bond Acceptors 6–7 6 5
Polar Surface Area ~80 Ų 38.58 Ų ~75 Ų

Q & A

Q. What are the established synthetic routes for 3'-(3-Chloro-4-methoxyphenyl)-1-[(4-methylphenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione?

The synthesis typically involves multi-step protocols, including:

  • Spiro-ring formation : Cyclocondensation of indole precursors with thiazolidine intermediates under reflux conditions using solvents like ethanol or acetonitrile .
  • Substituent introduction : Friedel-Crafts alkylation or nucleophilic aromatic substitution to attach the 3-chloro-4-methoxyphenyl and 4-methylbenzyl groups. Temperature control (60–80°C) and catalysts like BF₃·Et₂O are critical .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity .

Q. How is the compound characterized to confirm its structural integrity?

Key analytical methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to verify spirocyclic connectivity and substituent positions. For example, the spiro carbon typically appears at ~100–110 ppm in 13C^{13}C NMR .
  • Mass spectrometry (HRMS) : To confirm molecular ion peaks and isotopic patterns consistent with chlorine and sulfur atoms .
  • X-ray crystallography : Resolve ambiguities in stereochemistry; spiro compounds often exhibit distinct dihedral angles (e.g., 85–95° between indole and thiazolidine planes) .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structurally analogous thiazolidinones exhibit:

  • Anti-inflammatory activity : Inhibition of COX-2 (IC₅₀ ~10–50 μM) via competitive binding assays .
  • Antimicrobial effects : MIC values of 8–32 μg/mL against Staphylococcus aureus and E. coli .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) show moderate activity (IC₅₀ ~20–100 μM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the spirocyclic core?

Strategies include:

  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency by stabilizing transition states .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance electrophilic aromatic substitution kinetics .
  • Microwave-assisted synthesis : Reduces reaction time (from 12 hr to 2 hr) and increases yield by 15–20% .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR peaks)?

Methodological approaches:

  • Variable-temperature NMR : Identify dynamic effects (e.g., rotamers) causing peak splitting .
  • 2D NMR (COSY, NOESY) : Map through-space correlations to distinguish regioisomers .
  • Computational modeling : DFT calculations (B3LYP/6-31G*) predict chemical shifts and compare with experimental data .

Q. What computational tools are suitable for predicting structure-activity relationships (SAR)?

Integrated workflows:

  • Docking studies (AutoDock Vina) : Screen against targets like COX-2 or bacterial topoisomerases using crystal structures (PDB IDs: 5KIR, 3TTZ) .
  • QSAR modeling : Use descriptors (e.g., logP, polar surface area) to correlate substituent effects with bioactivity .
  • MD simulations (GROMACS) : Assess binding stability over 100-ns trajectories .

Q. How does the compound’s stability vary under different storage conditions?

Stability studies should include:

  • Thermogravimetric analysis (TGA) : Degradation onset >200°C, indicating thermal stability .
  • HPLC monitoring : Track decomposition in solutions (e.g., DMSO) under UV light; use amber vials to prevent photodegradation .
  • Accelerated aging : 40°C/75% RH for 4 weeks; <5% degradation if stored desiccated .

Q. What strategies can elucidate the role of the methoxy group in bioactivity?

Experimental designs:

  • Analog synthesis : Replace -OCH₃ with -OH, -H, or -CF₃ to assess electronic effects .
  • Metabolic profiling : LC-MS/MS to identify demethylated metabolites in hepatic microsomes .
  • Crystallography : Compare ligand-receptor interactions (e.g., hydrogen bonding with Ser530 in COX-2) .

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